Cas no 1780313-30-5 (2-(6-bromo-1-benzofuran-2-yl)acetic acid)

2-(6-Bromo-1-benzofuran-2-yl)acetic acid is a brominated benzofuran derivative featuring a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The bromine substituent at the 6-position enhances its reactivity for further functionalization, such as cross-coupling reactions, while the acetic acid moiety allows for derivatization into esters, amides, or other pharmacologically relevant structures. This compound is particularly valuable in the development of bioactive molecules, including potential drug candidates, due to its rigid benzofuran core and modifiable side chain. Its high purity and well-defined structure ensure reproducibility in synthetic applications. Suitable for use in medicinal chemistry and material science research.
2-(6-bromo-1-benzofuran-2-yl)acetic acid structure
1780313-30-5 structure
Product Name:2-(6-bromo-1-benzofuran-2-yl)acetic acid
CAS No:1780313-30-5
MF:C10H7BrO3
MW:255.064782381058
MDL:MFCD30657666
CID:5246032
Update Time:2025-06-13

2-(6-bromo-1-benzofuran-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Benzofuranacetic acid, 6-bromo-
    • 2-(6-bromo-1-benzofuran-2-yl)acetic acid
    • MDL: MFCD30657666
    • Inchi: 1S/C10H7BrO3/c11-7-2-1-6-3-8(5-10(12)13)14-9(6)4-7/h1-4H,5H2,(H,12,13)
    • InChI Key: WMVXNXVMGWZUGJ-UHFFFAOYSA-N
    • SMILES: O1C2=CC(Br)=CC=C2C=C1CC(O)=O

2-(6-bromo-1-benzofuran-2-yl)acetic acid Pricemore >>

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Additional information on 2-(6-bromo-1-benzofuran-2-yl)acetic acid

Introduction to 2-(6-bromo-1-benzofuran-2-yl)acetic acid (CAS No. 1780313-30-5)

2-(6-bromo-1-benzofuran-2-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1780313-30-5, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a benzofuran core substituted with a bromine atom and an acetic acid moiety, has garnered attention due to its structural versatility and potential biological activities. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs. The introduction of a bromine atom at the 6-position enhances the electrophilicity of the aromatic ring, making it a valuable intermediate for further functionalization.

The utility of 2-(6-bromo-1-benzofuran-2-yl)acetic acid extends across various domains, including drug discovery, material science, and synthetic organic chemistry. Its unique structural features make it a versatile building block for the synthesis of more complex molecules. In particular, the acetic acid group provides a reactive site for further derivatization, enabling the creation of esters, amides, or other functionalized derivatives that may exhibit enhanced pharmacological properties.

Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Among these, benzofuran derivatives have shown promise in targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The brominated benzofuran scaffold in 2-(6-bromo-1-benzofuran-2-yl)acetic acid is particularly intriguing due to its ability to participate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many FDA-approved drugs.

In the context of drug development, 2-(6-bromo-1-benzofuran-2-yl)acetic acid serves as a key intermediate in synthesizing small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its role in generating compounds that interact with enzymes involved in metabolic disorders. The bromine substituent at the 6-position of the benzofuran ring facilitates palladium-catalyzed reactions, allowing for the introduction of diverse pharmacophores at other positions on the molecule. This flexibility is crucial for optimizing drug-like properties such as solubility, bioavailability, and target affinity.

The synthesis of 2-(6-bromo-1-benzofuran-2-yl)acetic acid typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include bromination of a substituted benzofuran followed by esterification or hydrolysis to yield the carboxylic acid derivative. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are essential for supporting both academic research and industrial applications where cost-effectiveness and reproducibility are critical.

From a biochemical perspective, 2-(6-bromo-1-benzofuran-2-yl)acetic acid has been investigated for its potential interactions with biological targets. Initial studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes or receptors implicated in disease pathways. However, further research is necessary to fully elucidate its mechanism of action and therapeutic potential. High-throughput screening (HTS) campaigns combined with structure-based drug design approaches are being employed to identify lead compounds derived from this scaffold.

The role of computational chemistry in optimizing derivatives of 2-(6-bromo-1-benzofuran-2-yl)acetic acid cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, optimize molecular structures, and anticipate potential side effects before conducting expensive wet-lab experiments. This computational guidance accelerates the drug discovery process by prioritizing promising candidates based on their predicted efficacy and safety profiles.

In conclusion, 2-(6-bromo-1-benzofuran-2-yI)acetic acid (CAS No. 1780313-30-5) represents a valuable asset in modern pharmaceutical research. Its unique structural features and reactivity make it a versatile intermediate for synthesizing novel bioactive molecules. As our understanding of disease mechanisms evolves and new synthetic techniques emerge, this compound will likely continue to play a significant role in developing next-generation therapeutics.

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